tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane
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Overview
Description
tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a cyclododec-1-en-1-yloxy group, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane typically involves the reaction of cyclododec-1-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The tert-butyl and cyclododec-1-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce simpler silanes.
Scientific Research Applications
tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Mechanism of Action
The mechanism of action of tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane involves its interaction with various molecular targets and pathways. The compound can act as a silane donor in chemical reactions, facilitating the formation of silicon-carbon bonds. This property is particularly useful in the synthesis of organosilicon compounds, which are important in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl[(cyclohex-3-en-1-yl)oxy]dimethylsilane
- tert-Butyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane
- tert-Butyl[(4-cyclohexylbuta-2,3-dien-1-yl)oxy]dimethylsilane
Uniqueness
tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane is unique due to its larger ring structure (cyclododec-1-en-1-yloxy group) compared to similar compounds. This larger ring can impart different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
206280-74-2 |
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Molecular Formula |
C18H36OSi |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
tert-butyl-(cyclododecen-1-yloxy)-dimethylsilane |
InChI |
InChI=1S/C18H36OSi/c1-18(2,3)20(4,5)19-17-15-13-11-9-7-6-8-10-12-14-16-17/h15H,6-14,16H2,1-5H3 |
InChI Key |
FVIUQOGQLGHBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CCCCCCCCCCC1 |
Origin of Product |
United States |
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